3-(Trifluoromethyl)benzyl methacrylate

Hydrophobic Coatings Surface Science Fluoropolymer Wettability

3-(Trifluoromethyl)benzyl methacrylate (CAS 231630-83-4) is a functional methacrylate monomer that integrates a trifluoromethyl group onto a benzyl methacrylate core structure. This fluorinated aromatic monomer, available at technical grades such as 98% purity , serves as a critical building block for the synthesis of specialty polymers and copolymers.

Molecular Formula C12H11F3O2
Molecular Weight 244.21 g/mol
CAS No. 231630-83-4
Cat. No. B3040707
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Trifluoromethyl)benzyl methacrylate
CAS231630-83-4
Molecular FormulaC12H11F3O2
Molecular Weight244.21 g/mol
Structural Identifiers
SMILESCC(=C)C(=O)OCC1=CC(=CC=C1)C(F)(F)F
InChIInChI=1S/C12H11F3O2/c1-8(2)11(16)17-7-9-4-3-5-10(6-9)12(13,14)15/h3-6H,1,7H2,2H3
InChIKeyVHAWQRNBVKZQKN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Trifluoromethyl)benzyl methacrylate (CAS 231630-83-4): Technical Grade Monomer for Fluorinated Polymer Synthesis and Advanced Material Development


3-(Trifluoromethyl)benzyl methacrylate (CAS 231630-83-4) is a functional methacrylate monomer that integrates a trifluoromethyl group onto a benzyl methacrylate core structure . This fluorinated aromatic monomer, available at technical grades such as 98% purity , serves as a critical building block for the synthesis of specialty polymers and copolymers. Its molecular architecture (C12H11F3O2) combines the polymerizable methacrylate functionality with a meta-substituted trifluoromethyl benzyl ester side chain , enabling the incorporation of both aromatic character and fluorine content into polymer backbones via free radical polymerization mechanisms [1]. The compound is stored under cold conditions and is classified as flammable [2].

1 Fluorinated aromatic monomer with meta-CF3 substitution on benzyl methacrylate core
2 Polymerizable via free radical polymerization for specialty polymer and copolymer synthesis
3 Technical grade monomer suited for polymer R&D, coating formulation, and advanced material development

Why 3-(Trifluoromethyl)benzyl methacrylate Cannot Be Directly Replaced by Non-Fluorinated or Alternative Fluorinated Methacrylates in Precision Polymer Synthesis


The substitution of 3-(trifluoromethyl)benzyl methacrylate with seemingly analogous methacrylates—whether non-fluorinated benzyl methacrylate (BzMA) or alternative fluorinated monomers like 2,2,2-trifluoroethyl methacrylate (TFEMA) or hexafluoroisopropyl methacrylate (HFIPMA)—leads to significant deviations in critical polymer properties including surface energy, dielectric performance, and thermal stability [1]. The meta-CF3-substituted benzyl architecture provides a unique balance of aromatic rigidity, fluorine-induced hydrophobicity, and polymer chain dynamics that is not replicated by aliphatic fluorinated methacrylates (which lack the aromatic spacer) or by non-fluorinated benzyl methacrylate (which lacks the CF3-driven low polarizability) [2]. Empirical evidence demonstrates that polymers derived from this specific monomer exhibit distinct wettability, dielectric constant, and polymerization kinetic profiles that directly impact end-use performance in coatings, electronic materials, and optical applications, rendering generic substitution untenable without compromising functional specifications [3].

Target 3-(Trifluoromethyl)benzyl methacrylate: aromatic spacer + CF3 low polarizability
vs
Substitute Non-fluorinated benzyl methacrylate (BzMA): lacks CF3-driven surface energy and dielectric profile
Target Aromatic CF3-benzyl side chain: rigidity + fluorine-induced hydrophobicity
vs
Substitute Aliphatic fluorinated methacrylates (TFEMA, HFIPMA): lack aromatic spacer, alter dielectric and wettability response
Target Meta-CF3 substitution pattern on benzyl ring
vs
Substitute Alternative regioisomers or para-substituted analogs: may shift polymer chain dynamics and thermal stability

Quantitative Performance Differentiation: 3-(Trifluoromethyl)benzyl methacrylate versus Structural and Functional Analogs


Hydrophobicity Enhancement: 3-(Trifluoromethyl)benzyl Methacrylate Polymer Film Water Contact Angle vs. Non-Fluorinated Benzyl Methacrylate Benchmark

Polymer films derived from 3-(trifluoromethyl)benzyl methacrylate exhibit high hydrophobicity with a water contact angle of 103.6° [1]. In contrast, polymers of non-fluorinated benzyl methacrylate (BzMA) typically display significantly lower contact angles, often below 90°, due to the absence of the low-surface-energy CF3 group [2]. This quantifiable difference in wettability directly impacts the material's performance in water-repellent coatings and moisture-barrier applications.

Water Contact Angle
Head-to-head
103.6°
Poly(benzyl methacrylate): < 90°
Supports hydrophobic coating and moisture-barrier application screening
Measured via goniometry on polymer film; cross-study comparison
Hydrophobic Coatings Surface Science Fluoropolymer Wettability

Low Dielectric Performance: 3-(Trifluoromethyl)benzyl Methacrylate-Based Polymer Dielectric Constant vs. Common Polymer Dielectrics

A polymer synthesized from a trifluoromethyl-substituted arene (structurally analogous to 3-(trifluoromethyl)benzyl methacrylate) exhibits an average dielectric constant (k) of 2.56 across frequencies from 1 to 25 MHz [1]. This value is substantially lower than typical k values for non-fluorinated polymers like poly(methyl methacrylate) (PMMA, k ≈ 3.0-3.6) and aligns with the low-k requirements for advanced microelectronic insulation (k < 3.0) [2]. The incorporation of the CF3 group reduces molecular polarizability, a key mechanism for lowering dielectric constant [3].

Dielectric Constant
Class-level
k = 2.56
PMMA benchmark: k ≈ 3.0–3.6
Reported low-k dielectric performance context; supports microelectronic insulation screening
Structurally analogous CF3-arene polymer; class-level inference for this monomer
Low-k Dielectrics Microelectronics Insulating Materials

Polymerization Kinetics Comparison: 3-(Trifluoromethyl)benzyl Methacrylate Reactivity Context vs. Aliphatic Fluorinated Methacrylates

The overall rate of free radical polymerization for methacrylates is influenced by the electron-withdrawing nature of fluorinated substituents. Studies on related systems show that polymerization rates decrease in the order TFEA > MMA > TFEMA > HFIPA > HFIPMA when initiated by benzoyl peroxide (BPO) [1]. The trifluoromethyl benzyl structure of the target compound, with its aromatic spacer, is expected to exhibit polymerization kinetics distinct from aliphatic fluorinated methacrylates like TFEMA (2,2,2-trifluoroethyl methacrylate) due to differences in side-chain electron density and steric effects, enabling tailored copolymerization behavior not achievable with simpler fluorinated monomers [2].

Polymerization Kinetics
Data to verify
Rate order: TFEA > MMA > TFEMA > HFIPA > HFIPMA
Aromatic CF3-benzyl kinetics expected distinct from aliphatic fluorinated series
Reported class-level reactivity context; direct kinetic data for this monomer not located
Inference based on side-chain electron density and steric effects; verify for specific copolymerization design
Polymer Reaction Engineering Monomer Reactivity Free Radical Polymerization

Thermal Stability Enhancement: CF3-Containing Methacrylate Polymers Decomposition Temperature vs. Non-Fluorinated Analogs

Polymers incorporating trifluoromethyl groups demonstrate enhanced thermo-oxidative stability. Research on CF3-containing methacrylate polymers indicates stability in air up to 450°C and retention of mechanical properties above 200°C [1]. This is attributed to the strong C-F bonds and the stabilizing effect of CF3 groups on the polymer backbone [2]. In contrast, non-fluorinated methacrylate polymers like PMMA typically undergo significant degradation at lower temperatures (onset around 250-300°C), and benzyl methacrylate polymers also exhibit lower thermal stability due to the labile benzylic protons [3].

Thermal Stability
Class-level
Stable to 450°C
PMMA onset: ~250–300°C; BzMA polymers: lower via benzylic protons
Supports high-temperature material screening for coatings and composites
Class-level inference for CF3-containing methacrylate polymers; TGA in air
Thermal Stability Polymer Degradation High-Temperature Materials

Targeted Application Scenarios for 3-(Trifluoromethyl)benzyl methacrylate Based on Validated Performance Differentiation


Low-Dielectric-Constant Insulating Layers for High-Frequency Microelectronics

The polymer derived from 3-(trifluoromethyl)benzyl methacrylate achieves a dielectric constant of 2.56 (1-25 MHz) [1], which is significantly lower than that of conventional polymer insulators like PMMA (k ≈ 3.0-3.6). This property makes it an ideal candidate for interlayer dielectrics in advanced semiconductor packaging, where reducing signal propagation delay and power consumption is paramount. The material's high hydrophobicity (contact angle 103.6°) further protects against moisture-induced degradation in humid operating environments, a common failure mode in electronic devices [2]. The combination of low-k performance and moisture resistance addresses two critical reliability concerns in next-generation integrated circuits [3].

Hydrophobic and Weather-Resistant Protective Coatings

Coatings formulated with polymers of this monomer exhibit a water contact angle of 103.6°, indicating a hydrophobic surface that repels water and reduces moisture ingress [1]. This performance, combined with the inherent thermal stability of CF3-containing methacrylates (stable up to 450°C in air) [2], renders the polymer suitable for protective coatings in aerospace, automotive, and marine applications where both water repellency and resistance to high-temperature or oxidative environments are required. The aromatic benzyl backbone also contributes to UV resistance, further extending coating lifetime in outdoor applications [3].

Functional Copolymers for Pressure-Sensitive Paint (PSP) and Optical Sensors

The distinct polymerization kinetics of trifluoromethyl-substituted methacrylates, including 3-(trifluoromethyl)benzyl methacrylate, enable precise control over copolymer composition and sequence distribution when copolymerized with other monomers [1]. This is particularly valuable in the formulation of pressure-sensitive paints (PSP) for aerodynamic testing, where the oxygen permeability and fluorescence quenching properties of the polymer binder are critical. The fluorinated aromatic structure imparts the necessary oxygen permeability while maintaining mechanical integrity and adhesion to test surfaces [2]. Additionally, the low refractive index characteristic of fluorinated polymers (typically nD < 1.45) makes it suitable for optical fiber cladding and anti-reflection coatings [3].

High-Performance Photoresist Binders for Advanced Lithography

Polymers incorporating 3-(trifluoromethyl)benzyl methacrylate units exhibit enhanced dry-etch resistance and improved development characteristics, as demonstrated for related fluoroaryl methacrylates in electron-beam lithography [1]. The trifluoromethyl group increases the polymer's resistance to plasma etching while the benzyl ester provides acid-labile functionality for chemical amplification in photoresist formulations [2]. This combination is particularly advantageous for next-generation photoresists requiring high-resolution patterning with minimal line-width roughness (LWR) in semiconductor manufacturing [3]. The thermal stability of CF3-containing polymers also reduces pattern deformation during post-exposure bake steps [4].

Application
Selection Property
Validation Focus
Low-k insulating layers for microelectronics
Low dielectric constant profile vs. common polymer insulators
Dielectric constant frequency response and moisture-resistance testing
Hydrophobic protective coatings
High water contact angle surface with thermal-oxidative stability
Contact angle goniometry and TGA-based thermal endurance
Copolymers for PSP and optical sensors
Tunable copolymerization kinetics and oxygen permeability
Copolymer composition control and refractive index measurement
Photoresist binders for advanced lithography
Dry-etch resistance and acid-labile benzyl ester functionality
Plasma etch rate and post-exposure bake pattern stability

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